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Compound Name: Fevipiprant

Cat. No.: B1672611

Fevipiprant: Technical Support and Resource
Center

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The development of Fevipiprant for asthma was discontinued by Novartis after
Phase Il clinical trials did not meet their primary efficacy endpoints.[1][2][3] This document is
intended for informational and research purposes only and summarizes publicly available data
on the long-term safety and tolerability of Fevipiprant. It is not a substitute for a
comprehensive review of the original study publications and protocols.

Overview of Fevipiprant

Fevipiprant (QAWO039) is an orally administered, selective antagonist of the prostaglandin D2
(PGD2) receptor 2, also known as CRTH2.[4][5] The DP2 receptor is a key mediator in type 2
inflammatory pathways, which are implicated in the pathophysiology of asthma. By blocking
this receptor, Fevipiprant was developed to inhibit the activation and migration of key
inflammatory cells, including eosinophils, basophils, and T-helper 2 (Th2) lymphocytes, into the
airways. Despite not meeting efficacy goals for asthma treatment, extensive clinical trials,
including the LUSTER, ZEAL, and the long-term safety SPIRIT studies, have provided a
substantial body of data on its safety and tolerability profile. Across these studies, Fevipiprant
was generally well-tolerated, with an adverse event profile comparable to placebo.
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Mechanism of Action: DP2 Receptor Antagonism

Fevipiprant functions by competitively and reversibly binding to the DP2 receptor, preventing
its activation by its natural ligand, PGD2, and its metabolites. This action interrupts a critical
signaling cascade in the allergic inflammatory response.
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Fevipiprant blocks PGD2 binding to the DP2 receptor.

Quantitative Safety Data Summary

The long-term safety of Fevipiprant was primarily assessed in the SPIRIT study, which
included patients who were newly enrolled as well as those who rolled over from the ZEAL and
LUSTER trials. Data from this study, which included over 2,500 patients, showed that both 150
mg and 450 mg doses of Fevipiprant were well-tolerated over treatment periods of up to 104

weeks, with a safety profile similar to placebo.

Table 1: Summary of Treatment-Emergent Adverse Events (AES) in the SPIRIT Study
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Fevipiprant 150 mg Fevipiprant 450 mg

Event Category Placebo (N=360)
(N=1093) (N=1085)
Patients with 21 AE, n
711 (65.1) 711 (65.5) 231 (64.2)
(%)
Serious AEs (SAEs), n
100 (9.1) 99 (9.1) 33(9.2)
(%)
AEs leading to
41 (3.8) 52 (4.8) 10 (2.8)

discontinuation, n (%)

Data adapted from the SPIRIT study publication. The study included both new and rollover
patients with varying exposure durations.

A summary from a separate trial (CQAWO039A2323) that was terminated early also provides
insight into common non-serious adverse events.

Table 2: Most Common Non-Serious Adverse Events (=5% in any group) in Study
CQAWO039A2323

Fevipiprant 150 mg Fevipiprant 450 mg Placebo (N=201) n
Adverse Event

(N=201) n (%) (N=200) n (%) (%)
Nasopharyngitis 13 (6%) 11 (6%) 13 (6%)
Headache 10 (5%) 8 (4%) 10 (5%)
Upper Respirator
PP P Y 6 (3%) 10 (5%) 6 (3%)

Tract Infection

Experimental Protocols and Methodologies

The core methodology for assessing long-term safety and tolerability across the Phase llI
program (SPIRIT, LUSTER, ZEAL studies) involved randomized, double-blind, placebo-
controlled designs.
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Key Study Design Elements (SPIRIT Study -
NCT03052517)

o Patient Population: Patients aged 12 years and older with uncontrolled moderate-to-severe
asthma (GINA Steps 3, 4, or 5) on standard-of-care therapy. The study included both new
patients and those who had completed the LUSTER or ZEAL trials.

e Treatment Arms:
o Fevipiprant 150 mg, administered orally once daily.
o Fevipiprant 450 mg, administered orally once daily.
o Matching Placebo, administered orally once daily.

o Duration: The study consisted of a 52-week double-blind period, with an optional 104-week
single-blind extension. The study was terminated early due to the discontinuation of the
Fevipiprant development program.

e Primary Safety Endpoints:
o Time-to-first treatment-emergent Adverse Event (AE).
o Time-to-first treatment-emergent Serious Adverse Event (SAE).

o Time-to-first AE leading to study treatment discontinuation.

Safety Monitoring Protocol

A rigorous safety monitoring plan was implemented in the clinical trials to ensure patient safety.
This included regular assessments of:

o Adverse Events: Systematically collected at each study visit.

o Laboratory Parameters: Blood chemistry (including liver function tests like ALT, AST, and
bilirubin) and hematology were monitored at screening and at scheduled intervals throughout
the studies (e.g., every 12-26 weeks).
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« Vital Signs: Blood pressure, heart rate, and temperature were measured at each visit.

o Electrocardiograms (ECGs): Performed at baseline and periodically to monitor cardiac
safety.
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Typical workflow for a Fevipiprant safety trial.

Troubleshooting Guide and FAQs

This section addresses specific issues and questions that may arise during experiments
involving Fevipiprant, based on the known safety profile.

Frequently Asked Questions (FAQSs)
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e Q1: What are the most common long-term adverse events associated with Fevipiprant?

o Al:In long-term studies, the overall incidence of adverse events with Fevipiprant (150
mg and 450 mg) was comparable to placebo. The most frequently reported non-serious
adverse events include nasopharyngitis, headache, and upper respiratory tract infections,
with rates similar to the placebo group.

e Q2: Did Fevipiprant show any significant liver safety signals?

o A2: While "elevated liver enzymes" were reported as a reason for treatment
discontinuation in a small number of participants (2 out of 401 across both Fevipiprant
arms in one study), the overall incidence of serious hepatic adverse events was low and
comparable to placebo in large-scale trials. Systematic monitoring of liver function tests
was a standard part of the clinical trial protocols.

e Q3: Were there any cardiovascular safety concerns identified with Fevipiprant?

o A3: No significant cardiovascular safety signals were identified in the Phase Ill program.
Routine ECG monitoring was conducted, and the incidence of cardiovascular adverse
events was similar between Fevipiprant and placebo groups.

e Q4: Why was the clinical development of Fevipiprant for asthma halted?

o A4: Development was discontinued because the Phase Ill LUSTER and ZEAL trials failed
to meet their primary efficacy endpoints. Specifically, Fevipiprant did not demonstrate a
clinically relevant reduction in the rate of asthma exacerbations or significant improvement
in lung function (FEV1) compared to placebo in the studied populations.

Troubleshooting Guide for Experimental Issues

e Issue 1: A subject in a Fevipiprant trial presents with elevated liver function tests (LFTs),
specifically ALT or AST >3x the upper limit of normal (ULN).

o Troubleshooting Steps:

» Confirm the finding: Repeat the LFTs as soon as possible to confirm the elevation.
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= Assess clinical status: Evaluate the subject for any signs or symptoms of liver injury,
such as jaundice, nausea, or abdominal pain.

» Review concomitant medications: Obtain a detailed history of all concomitant
medications, including over-the-counter drugs and herbal supplements, to rule out other
potential causes of hepatotoxicity.

» Consider trial protocol: Adhere to the study-specific protocol for managing elevated
LFTs. This may involve more frequent monitoring, temporary interruption of the study
drug, or permanent discontinuation.

» Further investigation: If the elevation is confirmed and significant, consider additional
investigations such as a viral hepatitis screen and abdominal ultrasound, as per
standard clinical practice for evaluating elevated liver enzymes.
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Decision workflow for elevated liver enzymes.
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 |Issue 2: An unexpected off-target effect or inconsistent biological readout is observed in a
preclinical model.

o Troubleshooting Steps:

» Verify compound identity and purity: Ensure the Fevipiprant used is of high purity and
has been stored correctly.

» Review the biological system: Fevipiprant is highly selective for the DP2 receptor.
Consider if the experimental model expresses other prostaglandin receptors (e.g., DP1)
that could be interacting with the PGD2 pathway, leading to complex biological
responses.

» Check for species differences: Receptor binding affinity and pharmacology can differ
between species. Confirm the relevance of the animal model to the human DP2
receptor.

» Assess drug metabolism: Fevipiprant is metabolized to an inactive acyl-glucuronide
metabolite. Consider if the experimental system has altered metabolic activity that could
affect the concentration and activity of the parent compound.

 |Issue 3: A subject reports a new-onset, persistent headache.
o Troubleshooting Steps:

» Record the event: Document the headache as an adverse event, noting its severity,
duration, and any associated symptoms.

» Assess causality: While headache was reported in clinical trials at a similar rate to
placebo, a thorough assessment should be conducted.

» Provide symptomatic treatment: Manage the headache according to standard clinical
practice.

= Monitor: Continue to monitor the subject. If the headache is severe, persistent, or
associated with other neurological symptoms, further investigation and consultation of
the study protocol for potential dose interruption or discontinuation are warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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